molecular formula C12H13FO2 B11757457 1-Fluoro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

1-Fluoro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

Cat. No.: B11757457
M. Wt: 208.23 g/mol
InChI Key: OXTATTWAVBTCHC-UHFFFAOYSA-N
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Description

1-Fluoro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is a synthetic organic compound with a unique structure that includes a fluorine atom and a methoxy group

Preparation Methods

The synthesis of 1-Fluoro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one involves several steps. One common method includes the reaction of a suitable precursor with fluorinating agents under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the process. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and efficiency.

Chemical Reactions Analysis

1-Fluoro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

1-Fluoro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Fluoro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methoxy group play crucial roles in its binding affinity and activity. The compound may modulate biochemical pathways by inhibiting or activating certain enzymes, leading to various physiological effects.

Comparison with Similar Compounds

1-Fluoro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one can be compared with other similar compounds, such as:

  • 1-Methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-6-amine : This compound has an amine group instead of a fluorine atom, which affects its chemical reactivity and biological activity.
  • 2-Methoxy-6,7,8,9-tetrahydro-benzocyclohepten-5-one : This compound lacks the fluorine atom, resulting in different chemical properties and potential applications.
  • 6,7,8,9-Tetrahydro-5H-benzo7annulen-5-ol : This compound has a hydroxyl group instead of a methoxy group, leading to variations in its chemical behavior and uses.

These comparisons highlight the uniqueness of 1-Fluoro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo7

Properties

Molecular Formula

C12H13FO2

Molecular Weight

208.23 g/mol

IUPAC Name

1-fluoro-2-methoxy-6,7,8,9-tetrahydrobenzo[7]annulen-5-one

InChI

InChI=1S/C12H13FO2/c1-15-11-7-6-8-9(12(11)13)4-2-3-5-10(8)14/h6-7H,2-5H2,1H3

InChI Key

OXTATTWAVBTCHC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)CCCC2)F

Origin of Product

United States

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